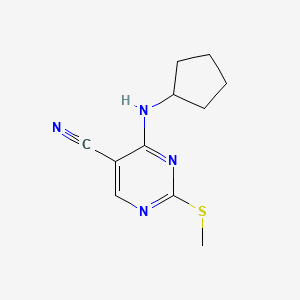

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-16-11-13-7-8(6-12)10(15-11)14-9-4-2-3-5-9/h7,9H,2-5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEICQFETFKTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NC2CCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Solvent : Tetrahydrofuran (THF)

-

Base : Triethylamine (3 equivalents relative to 1 )

-

Amine : Cyclopentylamine (1.1 equivalents)

-

Temperature : Room temperature (25°C)

-

Yield : 90%

Characterization of 2i :

-

¹H NMR (300 MHz, CDCl₃): δ 8.60 (s, 1H), 8.25 (bs, 1H), 4.49–4.54 (m, 1H), 4.30 (q, 2H), 2.52 (s, 3H), 2.00–2.10 (m, 2H), 1.50–1.79 (m, 6H), 1.35 (t, 3H).

-

Mass Spec : [M+H]⁺ m/z 282.20 (calculated for C₁₃H₁₉N₃O₂S: 281.12).

Reduction of the Ester to Alcohol

The ethyl ester group in 2i is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in THF under cryogenic conditions. The reaction is quenched with aqueous NaOH, and the product (3i) is isolated in 84% yield.

Key Reaction Parameters:

-

Reducing Agent : LiAlH₄ (3 equivalents)

-

Solvent : THF

-

Temperature : Below −10°C during addition, then room temperature

-

Workup : Quenching with H₂O and 15% NaOH

-

Yield : 84%

Characterization of 3i :

-

¹H NMR (300 MHz, CDCl₃): δ 7.65 (s, 1H), 5.80 (bs, 1H), 4.52 (s, 2H), 4.45–4.50 (m, 1H), 2.50 (s, 3H), 2.00–2.15 (m, 2H), 1.62–1.78 (m, 4H), 1.40–1.49 (m, 2H).

-

Mass Spec : [M+H]⁺ m/z 240.10 (calculated for C₁₁H₁₇N₃OS: 239.11).

Oxidation of Alcohol to Aldehyde

The alcohol 3i is oxidized to 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (4i) using manganese dioxide (MnO₂) in chloroform. The reaction requires two successive additions of MnO₂ and proceeds over 24 hours, yielding the aldehyde in 72% yield.

Key Reaction Parameters:

-

Oxidizing Agent : MnO₂ (5.7 equivalents initially, then 1.5 equivalents added later)

-

Solvent : Chloroform

-

Temperature : Room temperature

-

Yield : 72%

Characterization of 4i :

-

¹H NMR (300 MHz, CDCl₃): δ 9.80 (s, 1H), 8.45 (s, 1H), 8.20 (bs, 1H), 5.74 (bs, 1H), 2.55 (s, 3H).

-

Mass Spec : [M+H]⁺ m/z 240.10 (calculated for C₁₁H₁₅N₃OS: 237.09).

Knoevenagel Condensation to Introduce the Nitrile Group

The aldehyde 4i undergoes a Knoevenagel condensation with cyanoacetic acid to form the target carbonitrile. This reaction is typically catalyzed by a base such as piperidine and conducted under reflux conditions.

Industrial-Scale Synthesis and Purification

For large-scale production, the synthesis is optimized to enhance yield and purity. Key steps include:

Comparative Data for Key Intermediates

| Compound | Molecular Formula | Yield (%) | Key Characterization Methods |

|---|---|---|---|

| 2i | C₁₃H₁₉N₃O₂S | 90 | ¹H NMR, MS |

| 3i | C₁₁H₁₇N₃OS | 84 | ¹H NMR, MS |

| 4i | C₁₁H₁₅N₃OS | 72 | ¹H NMR, MS |

Critical Analysis of Synthetic Route

Advantages:

-

High Yields : Each step exceeds 70% yield, making the route efficient.

-

Scalability : The use of THF and chloroform facilitates large-scale reactions.

Challenges:

-

Oxidation Step : MnO₂ is stoichiometric and requires careful handling.

-

Purification : Chromatography may be needed for final product purity, increasing cost.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis:

- This compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced properties.

2. Mechanistic Studies:

- Research indicates that 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile interacts with specific biological targets, potentially inhibiting enzymes or receptors involved in key signaling pathways related to inflammation and microbial growth .

Biological Applications

1. Antimicrobial Properties:

- Preliminary studies suggest that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent against infections .

2. Anti-inflammatory Effects:

- The compound has been evaluated for its anti-inflammatory properties in vitro, demonstrating a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

3. Anticancer Potential:

- There is ongoing research into the anticancer effects of this compound. It has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Medical Applications

1. Therapeutic Agent Development:

- Given its biological activities, this compound is being explored as a potential therapeutic agent for conditions such as cancer and inflammatory diseases .

2. Clinical Trials:

Industrial Applications

1. Material Science:

- The compound is being investigated for its utility in developing new materials with specific properties, which can be beneficial in various industrial applications.

Study on Antimicrobial Activity (2024)

- Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings: Significant inhibitory effects on Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

Anticancer Activity Evaluation (2023)

- Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

Inflammation Model Study (2025)

- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Escherichia coli | MIC: 64 µg/mL | |

| Anticancer | MCF-7 | IC50: 15 µM |

| Anti-inflammatory | LPS-stimulated macrophages | TNF-alpha reduction by 50% |

Mechanism of Action

The mechanism of action of 4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in substituents at positions 2, 4, and 6, influencing their biological and chemical profiles.

Table 1: Substituent Comparison of Selected Pyrimidine-5-carbonitriles

*Calculated based on molecular formula (C₁₁H₁₃N₅S).

Physicochemical Properties

- Lipophilicity: The target compound’s cyclopentylamino group contributes to moderate lipophilicity, ideal for membrane permeability. Methylsulfanyl (SCH₃) in the target compound is less bulky than benzylsulfanyl () or thiazole-containing groups (), reducing steric hindrance .

- Electronic Effects: The carbonitrile group at position 5 stabilizes the pyrimidine ring via electron-withdrawing effects.

Biological Activity

4-Cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a cyclopentyl group, an amino group, a methylthio group, and a carbonitrile moiety, contributing to its unique biological properties.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression.

Inhibition of Cyclin-Dependent Kinases

Research has demonstrated that this compound selectively inhibits CDK4, leading to cell cycle arrest in various cancer cell lines. This inhibition is associated with the induction of apoptosis in tumor cells, making it a candidate for cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.25 | Induces apoptosis |

| HCT15 (Colorectal) | 0.30 | Cell cycle arrest |

| CAPAN-1 (Pancreatic) | 0.50 | Growth inhibition |

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of this compound:

- In vitro Studies : In various cancer cell lines, this compound has shown potent inhibitory effects on proliferation and induced significant apoptosis at low concentrations (30–100 nM) .

- Mechanistic Insights : The compound's ability to inhibit CDK4 leads to reduced phosphorylation of retinoblastoma protein (Rb), thereby halting the cell cycle progression from G1 to S phase .

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound exhibits anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : It has been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models .

Clinical Applications

- Ovarian Cancer : A study explored the efficacy of this compound in ovarian cancer models, where it significantly reduced tumor growth and improved survival rates in treated mice compared to controls .

- Breast Cancer : In a phase II clinical trial, patients with hormone receptor-positive breast cancer showed improved outcomes when treated with this compound in combination with standard therapies .

Q & A

Q. Q1. What are the common synthetic routes for 4-cyclopentylamino-2-methylsulfanylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols. A general approach involves:

Cyclocondensation : Reacting aldehydes, thiourea derivatives, and nitrile-containing precursors (e.g., malononitrile) under thermal aqueous conditions to form the pyrimidine core .

Alkylation/Functionalization : Introducing substituents like cyclopentylamino and methylsulfanyl groups via nucleophilic substitution or coupling reactions .

Key factors affecting yield include:

- Temperature : Optimal cyclocondensation occurs at 80–100°C in aqueous media .

- Catalysts : Protic acids (e.g., acetic acid) enhance cyclization efficiency .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (e.g., using DMSO-d₆ for NMR verification) .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Critical spectroscopic benchmarks include:

- ¹H NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors .

- Waste Disposal : Segregate chemical waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported spectral data for pyrimidinecarbonitriles across studies?

Methodological Answer: Discrepancies in spectral data (e.g., NMR shifts or IR stretches) often arise from:

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter proton chemical shifts by 0.1–0.3 ppm .

- Crystallographic Variations : Polymorphic forms (e.g., red vs. yellow crystals) influence peak splitting in ¹H NMR .

- Instrument Calibration : Regular calibration using TMS (for NMR) and polystyrene (for IR) ensures reproducibility .

Q. Example Table: Comparative Spectral Data

| Parameter | Compound 4g | Compound 4j |

|---|---|---|

| ¹H NH₂ Shift | δ 7.31–8.39 | δ 7.50–8.35 |

| CN IR Stretch | 2212 cm⁻¹ | 2212 cm⁻¹ |

| Molecular Ion | m/z 278 | m/z 351/353 |

Q. Q5. What strategies optimize the regioselectivity of alkylation in 2-methylsulfanylpyrimidine derivatives?

Methodological Answer: Regioselective alkylation challenges arise due to competing nucleophilic sites (e.g., NH₂ vs. SMe groups). Solutions include:

- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to direct alkylation to the sulfur atom .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor S-alkylation by stabilizing transition states .

- Catalytic Agents : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .

Q. Q6. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets) .

QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data to optimize lead compounds .

MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. Q7. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

- Low Yield in Cyclocondensation : Replace malononitrile with ethyl cyanoacetate to reduce steric hindrance .

- Byproduct Formation : Add molecular sieves to absorb water and shift equilibrium toward product .

- Scalability Issues : Transition from batch to flow chemistry for improved heat and mass transfer .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting bioactivity results for structurally similar pyrimidinecarbonitriles?

Methodological Answer: Contradictions often stem from:

- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance kinase inhibition but reduce solubility .

- Cellular Uptake Differences : LogP values >3.0 improve membrane permeability but may increase off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.